3-Amino-3-(2-methylthiolan-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(2-methylthiolan-2-yl)propanoic acid is an organic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is characterized by the presence of an amino group, a propanoic acid moiety, and a 2-methylthiolan ring, making it a unique structure in the realm of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-methylthiolan-2-yl derivatives and their subsequent reaction with amino acids under specific conditions . The reaction conditions often include refluxing the reactants in a suitable solvent at elevated temperatures for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methylthiolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
3-Amino-3-(2-methylthiolan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Aminoisobutyric acid: Similar in structure but lacks the 2-methylthiolan ring.
3-Amino-2-methylpropanoic acid: Similar but without the thiolan ring.
3-Amino-3-(thiophen-2-yl)propanoic acid: Contains a thiophen ring instead of a thiolan ring
Uniqueness
3-Amino-3-(2-methylthiolan-2-yl)propanoic acid is unique due to the presence of the 2-methylthiolan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2S |
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Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-amino-3-(2-methylthiolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO2S/c1-8(3-2-4-12-8)6(9)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
QALPHEZOPUZBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)C(CC(=O)O)N |
Origin of Product |
United States |
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